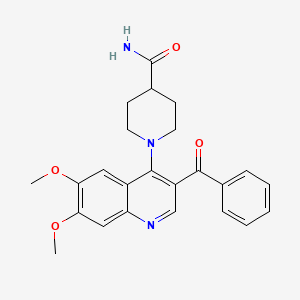

![molecular formula C14H11ClN4O3 B6510495 methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate CAS No. 852450-07-8](/img/structure/B6510495.png)

methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate” is a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, antipsychotic, anti-obesity, analgesic, H2-receptor agonist, and antidepressant properties .

Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied, with a variety of methods and synthetic analogues reported over the years . For instance, one method involves the use of Cu (I) catalyzed 1,3 dipolar cycloaddition reaction . Another method involves a simple, rapid, and effective synthesis of pyrazolopyrimidine triazole derivative from 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole nucleus in different structures, leading to diversified applications in different areas such as technology, medicine, and agriculture .

Chemical Reactions Analysis

Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in nucleophilic SN2 substitution reactions . They can also be involved in Lewis acids catalyzed three-component coupling reactions .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Pyrazolines, including derivatives like our compound, have shown antibacterial potential. Researchers have reported their effectiveness against various bacterial strains, making them promising candidates for novel antibiotics .

Antifungal Properties

In addition to antibacterial effects, pyrazolines exhibit antifungal activity. These compounds may help combat fungal infections, providing an alternative to existing antifungal drugs .

Antiparasitic Applications

Studies have explored the antiparasitic properties of pyrazolines. Our compound could potentially target parasites responsible for diseases such as malaria or leishmaniasis .

Anti-Inflammatory Potential

Pyrazolines have been investigated for their anti-inflammatory effects. These compounds may modulate inflammatory pathways, making them relevant in conditions associated with inflammation .

Antioxidant Activity

Oxidative stress contributes to various diseases. Pyrazolines, including our compound, have demonstrated antioxidant properties. They scavenge free radicals and protect cells from oxidative damage .

Neurotoxicity and Acetylcholinesterase Inhibition

Our compound’s impact on acetylcholinesterase (AchE) activity is noteworthy. AchE plays a crucial role in nerve impulse transmission. Alterations in its activity can lead to behavioral changes and movement impairment. Investigating the effects of our compound on AchE could provide insights into its neurotoxic potential .

Wirkmechanismus

Target of Action

Similar compounds, such as pyrazolopyrimidine derivatives, have been reported to inhibit the activity of human cytosolic serine hydroxymethyltransferase . This enzyme plays a crucial role in one-carbon metabolism, which is essential for nucleotide biosynthesis and the methylation of DNA, proteins, and lipids .

Mode of Action

Based on the activities of similar compounds, it can be inferred that it may interact with its target enzyme, leading to the inhibition of the enzyme’s activity . This inhibition could potentially disrupt the metabolic processes dependent on the enzyme, leading to various downstream effects .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to one-carbon metabolism, given the reported target of similar compounds . Disruption of this pathway could affect various cellular processes, including nucleotide biosynthesis and methylation reactions. This could potentially lead to alterations in DNA, protein, and lipid methylation patterns, affecting gene expression and cellular function .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific mode of action and the biochemical pathways it affects. If it indeed inhibits human cytosolic serine hydroxymethyltransferase, it could potentially induce cell death in certain types of cancer cells, as has been reported for similar compounds .

Zukünftige Richtungen

Pyrazole derivatives, including “methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate”, continue to attract attention due to their interesting pharmacological properties . Future research may focus on developing new synthesis methods, exploring additional pharmacological activities, and optimizing their properties for specific applications.

Eigenschaften

IUPAC Name |

methyl 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O3/c1-22-12(20)7-18-8-16-13-11(14(18)21)6-17-19(13)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJCIGZQIUFQJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B6510415.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B6510428.png)

![N-cycloheptyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6510440.png)

![3-(4-fluorophenyl)-4-[(4-fluorophenyl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B6510445.png)

![N-(3-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6510448.png)

![2-(3-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6510457.png)

![7-tert-butyl-2-(2,3-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6510468.png)

![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline](/img/structure/B6510486.png)

![ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B6510503.png)

![6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-nitrobenzoate](/img/structure/B6510516.png)

![8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6510524.png)

![1-[(4-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B6510529.png)

![1-[(4-fluorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B6510530.png)